N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

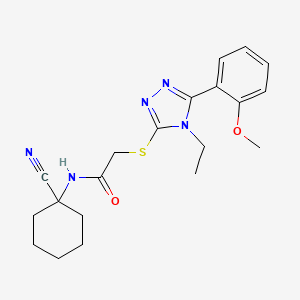

N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with ethyl and 2-methoxyphenyl groups at positions 4 and 5, respectively. The thioacetamide side chain is further modified with a 1-cyanocyclohexyl group. Its synthesis and characterization are inferred from analogous compounds in Enamine Ltd’s catalog, where it is listed with a molecular weight of 420.54 g/mol (C₂₂H₂₄N₆OS) .

Properties

Molecular Formula |

C20H25N5O2S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H25N5O2S/c1-3-25-18(15-9-5-6-10-16(15)27-2)23-24-19(25)28-13-17(26)22-20(14-21)11-7-4-8-12-20/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,22,26) |

InChI Key |

OZYBXGKAJQZZSS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of a thiol group enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C18H24N4OS

Molecular Weight: 348.48 g/mol

Cytotoxicity

Recent studies have highlighted the cytotoxic activity of compounds containing triazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation : Triazole derivatives often interfere with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.

- Targeting Specific Enzymes : The thiol group can interact with cysteine residues in proteins, potentially inhibiting key enzymes involved in cancer progression.

Study 1: Evaluation of Cytotoxic Effects

A study investigated the cytotoxic effects of various triazole derivatives on HeLa and MCF-7 cell lines. The findings indicated that compounds with higher lipophilicity exhibited improved cytotoxicity due to better membrane penetration.

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of triazole compounds revealed that modifications to the side chains significantly impacted biological activity. Compounds similar to this compound showed enhanced activity when specific functional groups were introduced.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with several triazole-thioacetamide derivatives, differing primarily in substituents on the triazole ring, aromatic groups, and the acetamide side chain. Key analogs include:

Spectroscopic and Analytical Comparisons

- IR and NMR Profiles: Triazole-thioacetamides exhibit characteristic IR peaks for C=O (1670–1682 cm⁻¹), C–N (1287–1303 cm⁻¹), and aromatic C=C (1587–1606 cm⁻¹) . The target compound’s 1-cyanocyclohexyl group would introduce distinct aliphatic C–H and nitrile (C≡N) signals in NMR and IR spectra, differing from phenyl or pyridinyl analogs .

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) data for analogs (e.g., 6b: [M+H]⁺ 404.1359 calculated vs. 404.1348 observed) confirm structural fidelity . Similar validation is expected for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.